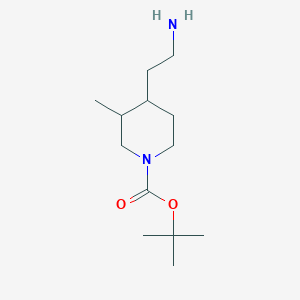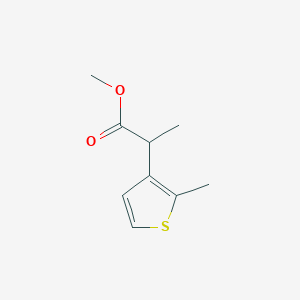
Methyl 2-(2-methylthiophen-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-methylthiophen-3-yl)propanoate: is an organic compound with the molecular formula C9H12O2S It belongs to the class of esters and contains a thiophene ring, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(2-methylthiophen-3-yl)propanoate can be synthesized through the esterification of 2-(2-methylthiophen-3-yl)propanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(2-methylthiophen-3-yl)propanoate can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(2-methylthiophen-3-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s thiophene ring structure makes it a candidate for studying interactions with biological macromolecules. It may be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into the medicinal properties of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific diseases. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structural features contribute to its utility in various applications.
Mécanisme D'action
The mechanism of action of methyl 2-(2-methylthiophen-3-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-(thiophen-3-yl)propanoate: Similar structure but lacks the methyl group on the thiophene ring.
Ethyl 2-(2-methylthiophen-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-methylthiophen-2-yl)propanoate: Similar structure but with the methyl group on a different position of the thiophene ring.
Uniqueness: Methyl 2-(2-methylthiophen-3-yl)propanoate is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H12O2S |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
methyl 2-(2-methylthiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H12O2S/c1-6(9(10)11-3)8-4-5-12-7(8)2/h4-6H,1-3H3 |
Clé InChI |
YNTIJNSJMSIGOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


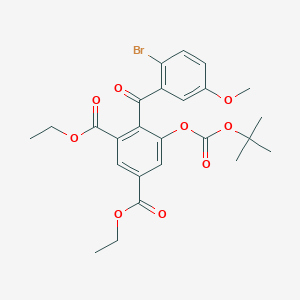
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
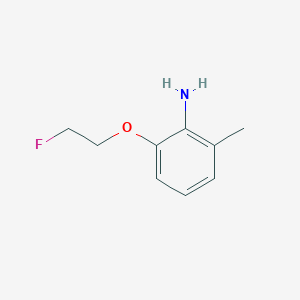
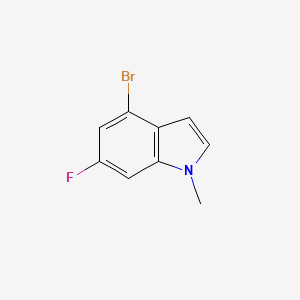
![5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13062373.png)
![(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B13062381.png)
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine](/img/structure/B13062384.png)
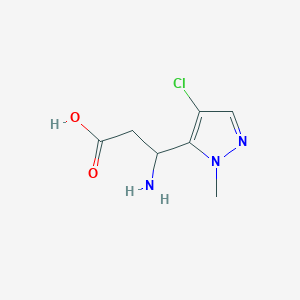
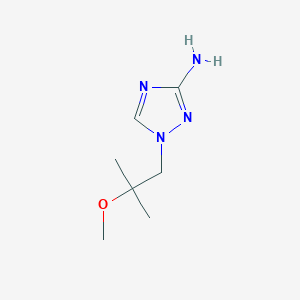
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
![5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid](/img/structure/B13062409.png)

